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Biotin-dPEG(R)4-hydrazide

Spacer arm length Streptavidin binding accessibility Steric hindrance reduction

Biotin-dPEG(R)4-hydrazide (CAS 756525-97-0) is a heterobifunctional biotinylation reagent combining a biotin moiety for streptavidin/avidin affinity capture with a terminal hydrazide group that selectively reacts with aldehydes and ketones to form hydrazone linkages. The biotin and hydrazide are separated by a discrete, single-molecular-weight polyethylene glycol spacer (dPEG4) of defined length (18 atoms, 20.6 Å spacer arm; total added length ~31.3 Å) rather than a polydisperse PEG chain.

Molecular Formula C21H39N5O7S
Molecular Weight 505.63
CAS No. 756525-97-0
Cat. No. B2435935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-dPEG(R)4-hydrazide
CAS756525-97-0
Molecular FormulaC21H39N5O7S
Molecular Weight505.63
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
InChIInChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)
InChIKeyPSBJJOWIACLJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Biotin-dPEG(R)4-hydrazide (CAS 756525-97-0): A Monodisperse, Carbonyl-Reactive Biotinylation Reagent for Glycoprotein Labeling and Affinity Capture


Biotin-dPEG(R)4-hydrazide (CAS 756525-97-0) is a heterobifunctional biotinylation reagent combining a biotin moiety for streptavidin/avidin affinity capture with a terminal hydrazide group that selectively reacts with aldehydes and ketones to form hydrazone linkages. The biotin and hydrazide are separated by a discrete, single-molecular-weight polyethylene glycol spacer (dPEG4) of defined length (18 atoms, 20.6 Å spacer arm; total added length ~31.3 Å) rather than a polydisperse PEG chain. This monodisperse architecture, protected under U.S. Patent 7,888,536 B2, imparts predictable solubility, hydrodynamic radius, and biotin-binding accessibility that differ meaningfully from traditional hydrocarbon-chain analogs such as biotin-LC-hydrazide. Its primary application is covalent installation of biotin onto oxidized carbohydrate residues of glycoproteins, cell-surface glycans, and other aldehyde/ketone-bearing biomolecules under mild aqueous conditions (pH 5–7) [1].

Why Biotin-LC-Hydrazide or Polydisperse PEG-Biotin Conjugates Cannot Replace Biotin-dPEG(R)4-hydrazide in Quantitative Glycoprotein Labeling Workflows


In-class carbonyl-reactive biotinylation reagents share the hydrazide functional group but differ in spacer chemistry, length, and molecular weight dispersity—parameters that directly control aqueous solubility, aggregation propensity, non-specific binding, steric hindrance during streptavidin capture, and batch-to-batch reproducibility of labeling stoichiometry. Biotin-LC-hydrazide relies on a hydrophobic aminocaproic acid spacer (24.7 Å) that necessitates pre-dissolution in DMSO before aqueous dilution; the residual hydrophobicity can trigger protein aggregation and non-specific background in pull-down assays. Traditional polymer-grade PEG-hydrazide constructs are polydisperse, yielding an intractable mixture of chain lengths that prevents precise control of the biotin-to-target distance and confounds quantification. Biotin-dPEG(R)4-hydrazide resolves both limitations: its amphiphilic, single-molecular-weight dPEG4 spacer is directly soluble in water or aqueous buffer, eliminates DMSO-induced denaturation risk, extends the biotin to a longer effective reach (31.3 Å total), and provides a chemically homogeneous product—ensuring that every labeled molecule carries an identical spacer length for reproducible avidin/streptavidin binding. These differential properties are not cosmetic; they alter the yield and pattern of biotinylated peptides observed by mass spectrometry [1][2].

Quantitative Differentiation Evidence: Biotin-dPEG(R)4-hydrazide Versus Closest Carbonyl-Reactive Biotinylation Analogs


Spacer Arm Length Comparison: dPEG4 (31.3 Å) Extends Biotin Further Than LC (24.7 Å) to Minimize Steric Hindrance in Streptavidin Capture

The total length added to the target molecule by the PEG4 spacer arm is 31.3 Å , compared with 24.7 Å for the aminocaproic acid (LC) spacer in biotin-LC-hydrazide . The dPEG4 spacer yields a 6.6 Å (26.7%) longer reach. For the discrete dPEG4 construction, the spacer itself accounts for 18 atoms and 20.6 Å measured along the molecular backbone . This additional reach reduces steric hindrance between the labeled macromolecule and the biotin-binding pocket of avidin or streptavidin, which is critical when biotinylating bulky glycoproteins or when performing streptavidin pull-downs on densely labeled surfaces. Spacer length has been shown to influence hydrazone exchange kinetics in linker architecture studies, where altering PEG spacer distance modulated nanoparticle release rates [1].

Spacer arm length Streptavidin binding accessibility Steric hindrance reduction

Aqueous Solubility: Biotin-dPEG4-hydrazide Dissolves Directly in Water or Buffer; Biotin-LC-Hydrazide Requires Prior DMSO Solubilization

Biotin-dPEG4-hydrazide is directly soluble in water, DMAC, or DMSO [1]. In contrast, biotin-LC-hydrazide must first be dissolved in DMSO (typically at 50 mM) before addition to aqueous buffer [2]. The amphiphilic dPEG4 spacer renders the biotin construct compatible with entirely aqueous reaction conditions, eliminating the DMSO pre-dissolution step that is mandatory for the LC analog. Commercial datasheets for biotin-LC-hydrazide explicitly state 'Must be dissolved in DMSO before adding to aqueous buffer' and list water solubility as 'NO' [2]. The PEG4-hydrazide variant is described as a 'water soluble analogue of Biotin-LC-Hydrazide' .

Aqueous solubility DMSO-free labeling Protein aggregation prevention

Aggregation and Non-Specific Binding: Hydrophilic dPEG4 Spacer Eliminates the Hydrophobicity-Driven Aggregation Observed with LC-Biotin Conjugates

The hydrophobic aminocaproic acid (LC) spacer in biotin-LC-hydrazide can trigger rapid aggregation of biotinylated molecules, especially proteins, due to its hydrophobic character. This aggregation contributes to non-specific binding in pull-down and detection assays [1]. The amphiphilic, hydrophilic dPEG4 spacer of biotin-dPEG4-hydrazide 'will not trigger aggregation due to hydrophobicity issues' and 'reduces or eliminates non-specific binding between biotin and biomacromolecules' [1]. While a precise percent reduction value is not published, the mechanistic basis is well-established: the ethylene glycol repeat units create a hydration shell that shields hydrophobic biotin-protein interfaces, a property shared across the dPEG linker class. Traditional hydrophobic crosslinkers have been documented to contribute to aggregation problems that dPEG linkers prevent .

Non-specific binding reduction Aggregation suppression Assay background reduction

Molecular Homogeneity: Discrete dPEG4 is a Single-Molecular-Weight Species (MW 505.63) vs. Polydisperse Polymer PEG Constructs—Ensuring Reproducible Labeling Stoichiometry

Biotin-dPEG4-hydrazide is a single compound (CAS 756525-97-0) with a discrete molecular weight of 505.63 Da and purity >98% . This contrasts with traditional polymer-grade PEG-hydrazide constructs, which consist of an intractable mixture of chain lengths, each with a unique molecular weight. Traditional non-uniform PEG linkers produce an ensemble where 'each length of PEG in the mix has a unique molecular weight' . The discrete nature of dPEG technology, protected under U.S. Patent 7,888,536 B2, ensures that every labeled conjugate carries an identical spacer length and mass increment. In mass spectrometry workflows, this homogeneity eliminates the peak broadening and quantification ambiguity introduced by polydisperse PEG chains. The protein carbonylation study by Ugur et al. (2012) tested five hydrazide labels and demonstrated that the choice of labeling group profoundly influences the relative detectability of specific modification sites—implying that spacer homogeneity directly affects peptide-level quantification reproducibility [1].

Monodispersity Batch-to-batch reproducibility Single molecular weight PEG

Labeling Efficiency and Peptide Detection: Hydrazide Label Choice Alters Carbonylation Site Detectability—Biotin Hydrazide Gives Lowest Yield Among Tested Biotin Tags

In a head-to-head comparison of five hydrazide-based labels for detecting protein carbonyls on acrolein-modified human serum albumin, Ugur et al. (2012) found that among the three biotin-based hydrazide labels tested, 'the most commonly used label, biotin hydrazide, gives the lowest yield' [1]. Biotin hydrazide (the simplest, spacer-free analog) produced the poorest labeling reaction yield. The study further demonstrated that 'there is a large variation in the number of spectra obtained for specific, modified peptides depending on the nature of the labeling group,' confirming that the choice of biotin-hydrazide reagent directly biases which carbonylation sites are detected and quantified [1]. While the specific PEG4-hydrazide construct was not included as a discrete comparator in this 2012 study, biotin-PEG4-hydrazide has subsequently been applied in protein carbonylation research as a validated affinity tag [2], and the study's core finding—that spacer and linker architecture drive differential labeling efficiency—establishes a mechanistic rationale for selecting optimized biotin-hydrazide constructs over the minimal biotin hydrazide scaffold.

Protein carbonylation Hydrazide labeling efficiency Mass spectrometry peptide detection

High-Value Procurement Scenarios: When Biotin-dPEG(R)4-hydrazide Outperforms Alternative Carbonyl-Reactive Biotinylation Reagents


Quantitative Cell-Surface Glycoprotein Profiling by Streptavidin Pull-Down and LC-MS/MS

In workflows where live cells are labeled under mild periodate oxidation followed by biotinylation, enrichment, and mass spectrometry-based glycoproteomics, the direct aqueous solubility of biotin-dPEG4-hydrazide enables DMSO-free labeling that preserves cell viability and membrane integrity. The 31.3 Å spacer arm (vs. 24.7 Å for LC-hydrazide) provides superior streptavidin accessibility for densely glycosylated surface proteins, which is critical when capture efficiency determines the depth of glycoproteome coverage. The monodisperse dPEG4 spacer also avoids the MS peak broadening and quantification errors introduced by polydisperse PEG reagents, enabling precise label-free or isobaric quantification of glycosylation site occupancy [1].

Antibody Biotinylation at the Fc Glycan for ELISA, Western Blot, and Immunoprecipitation with Minimized Binding Site Occlusion

Periodate oxidation of antibody Fc glycans generates aldehydes that can be site-specifically biotinylated with hydrazide reagents without targeting the antigen-binding Fab region. The extended, flexible, hydrophilic dPEG4 spacer positions biotin further from the antibody surface than the LC spacer, reducing the likelihood that avidin/streptavidin binding sterically interferes with antigen recognition. The elimination of DMSO from the labeling protocol protects antibody tertiary structure, preserving antigen-binding affinity and reducing batch-to-batch variability in conjugate performance. This is particularly important for low-abundance antibodies where any loss of activity from solvent exposure or aggregation is unacceptable [2].

Protein Carbonylation Site Mapping with Avidin Affinity Enrichment—Maximizing Reproducibility Across Biological Replicates

The Ugur et al. (2012) study established that the choice of biotin-hydrazide label directly determines which carbonylation sites are detected—biotin hydrazide gave the lowest yield, and 'the relative detectability of a particular modification site is highly dependent on the tagging reagent.' For oxidative stress research or quality control of biotherapeutic oxidation, selecting a defined, high-purity biotin-hydrazide construct with a hydrophilic spacer maximizes the reproducible detection of biologically relevant carbonylation sites while minimizing hydrophobic artifacts. The dPEG4 spacer's non-aggregating properties are especially valuable when working with hydrophobic oxidized protein species that are prone to precipitation during labeling [1].

Biotinylation of Aldehyde-Functionalized Nanoparticles or Surfaces for SPR Biosensor Construction

For biosensor surfaces where ligand density and orientation must be precisely controlled, the single-molecular-weight nature of dPEG4-biotin-hydrazide ensures uniform biotin loading per surface area. The longer, flexible spacer extends biotin into the flow cell volume for optimal streptavidin capture kinetics, while the hydrophilic PEG backbone resists non-specific protein adsorption—a well-documented class advantage of PEGylated surfaces that reduces sensor baseline drift. The dPEG technology has been directly applied in electrochemical immunosensor development using hydrazide-functionalized surfaces, where linker chemistry directly impacts sensor sensitivity and signal-to-noise ratio .

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